5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid
Description
Historical Context and Discovery Timeline
The development of this compound emerges from the broader historical context of furan chemistry, which began with groundbreaking work by Carl Wilhelm Scheele in 1780. Scheele's initial discovery of 2-furoic acid through the dry distillation of mucic acid established the foundation for all subsequent furan derivative research, making it the first known synthesis of a furan compound. The systematic development of furan chemistry continued with Johann Wolfgang Döbereiner's report of furfural in 1831, which was later characterized by John Stenhouse nine years later. Heinrich Limpricht's preparation of furan itself in 1870 provided the essential building block that would enable the synthesis of complex derivatives like this compound.
The specific synthesis and characterization of this compound represents a more recent advancement in heterocyclic chemistry, with the compound receiving formal chemical identification under CAS number 406470-50-6. Modern synthetic approaches to this compound have been facilitated by advances in halogenation chemistry and phenoxy substitution methodologies that emerged in the late twentieth and early twenty-first centuries. The compound's current availability through specialized chemical suppliers with 95% purity indicates successful optimization of synthetic protocols. Research documentation shows that related compounds in this structural family, including the methyl ester derivative (CAS 406470-67-5), have been systematically studied and characterized through comprehensive spectroscopic analysis.
Contemporary investigations into this compound family have revealed sophisticated synthetic pathways that enable the controlled introduction of iodine substituents while maintaining the integrity of the furan ring system. The development timeline reflects the broader evolution of heterocyclic chemistry from simple ring formations to complex multifunctional architectures that combine multiple pharmacophoric elements within single molecular frameworks.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its unique structural architecture that combines multiple important chemical motifs within a single molecular framework. Furan derivatives occupy a central position in heterocyclic chemistry due to their intermediate aromatic character, with furan exhibiting a resonance energy of 67 kJ/mol compared to benzene's 152 kJ/mol. This reduced aromaticity imparts distinctive reactivity patterns that make furan derivatives particularly valuable for synthetic transformations and biological applications. The incorporation of an iodophenoxy substituent introduces additional complexity through the presence of a heavy halogen that can participate in various coupling reactions and substitution processes.
Recent advances in heterocyclic chemistry have demonstrated the importance of polycyclic heteroaromatic molecules with structural diversity, as evidenced by comprehensive reviews of synthetic methodologies in this field. The iodine substitution in this compound provides enhanced reactivity compared to other halogenated analogs, making it suitable for cross-coupling reactions and other synthetic transformations. Research on related iodinated heterocycles has shown significant promise in antimicrobial applications, with studies indicating that carboxy-quinoline derivatives bearing iodine atoms serve as interesting scaffolds for novel antimicrobial agent development.
Table 1: Structural Comparison of Related Furan Carboxylic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Type |
|---|---|---|---|---|
| This compound | 406470-50-6 | C₁₂H₉IO₄ | 344.10 | 5-Iodophenoxy |
| 5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid | 74556-57-3 | C₁₂H₉ClO₄ | 252.65 | 5-Chlorophenoxy |
| Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate | 406470-67-5 | C₁₃H₁₁IO₄ | 358.13 | 5-Iodophenoxy (ester) |
| 5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxylic acid | - | C₁₃H₁₁NO₆ | 277.23 | 5-Nitrophenoxy |
The carboxylic acid functionality provides additional synthetic versatility through standard carboxyl group transformations, including esterification, amidation, and reduction reactions. This combination of functional groups creates opportunities for diverse chemical modifications that can tune the compound's properties for specific applications. The methylene bridge connecting the furan ring to the phenoxy group introduces conformational flexibility that may influence the compound's biological activity and binding characteristics.
Current Research Landscape and Knowledge Gaps
The current research landscape surrounding this compound reveals a compound positioned at the intersection of several active areas of chemical investigation. Recent studies have focused primarily on related structural analogs and their biological activities, with particular attention to antimicrobial properties demonstrated by iodinated heterocyclic compounds. Research on the carbohydrazide derivative of this compound has shown promising results in medicinal chemistry applications, with synthesis protocols involving hydrazine hydrate as a key reagent and optimization through reflux conditions in alcoholic solvents.
Contemporary investigations have revealed that compounds with similar structural frameworks exhibit significant biological activities, including antimicrobial and potential anticancer properties. The mechanism of action appears to involve interaction with specific biological targets such as enzymes and receptors, with the iodophenoxy group enhancing binding affinity and selectivity. Studies on related furan derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in antibiotic development. The compound's ability to undergo nucleophilic substitution reactions, oxidation processes, and coupling reactions provides multiple pathways for structural modification and optimization.
Table 2: Current Research Applications and Findings
Several significant knowledge gaps remain in the understanding of this compound's full potential and applications. Limited comprehensive studies exist on the specific biological mechanisms through which this compound exerts its effects, particularly in comparison to other halogenated analogs. The relationship between structural modifications and biological activity requires further investigation to establish clear structure-activity relationships. Additionally, the compound's behavior under various synthetic conditions and its compatibility with different reaction environments need more thorough characterization to optimize its use as a synthetic intermediate.
Properties
IUPAC Name |
5-[(4-iodophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO4/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQGNEQSBCKQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodophenol and furan-2-carboxylic acid.
Formation of the Ether Linkage: The iodophenol is reacted with a suitable alkylating agent to form the iodophenoxy group. This step often involves the use of reagents like sodium hydride (NaH) and an alkyl halide.
Coupling Reaction: The iodophenoxy intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring and carboxylic acid group can participate in oxidation and reduction reactions, respectively. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a palladium catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like LiAlH4.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.
Major Products Formed
Substitution Reactions: Formation of substituted phenoxy derivatives.
Oxidation and Reduction: Formation of alcohols or ketones.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Scientific Research Applications
5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-[(4-Isopropylphenoxy)methyl]-2-furoic acid: Similar structure but with an isopropyl group instead of iodine.
5-[(4-Bromophenoxy)methyl]-2-furoic acid: Similar structure but with a bromine atom instead of iodine.
Uniqueness
5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Biological Activity
5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring substituted at the 5-position with a 4-iodophenoxy group and a carboxylic acid functional group. The presence of the iodine atom enhances the compound's reactivity, which is crucial for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The iodophenyl group facilitates binding to certain biological targets, while the furan ring and carboxylic acid moiety may participate in various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : Initial studies suggest that this compound may inhibit specific enzymatic activities, potentially affecting metabolic pathways related to inflammation and cancer.
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways involved in cellular proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds with furan and iodophenyl functionalities often exhibit anticancer properties. For instance:
- In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
The compound has also been explored for its potential anti-inflammatory activities:
- Studies have indicated that it may reduce the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity. |
| Study B | Found that the compound inhibits NF-kB signaling, leading to decreased inflammation markers in vitro. |
| Study C | Suggested potential use as a molecular probe in imaging studies due to its unique structural properties. |
Applications in Medicine and Industry
The compound's unique properties make it suitable for various applications:
- Medicinal Chemistry : It is being investigated as a lead compound for developing new anti-inflammatory and anticancer drugs.
- Biochemical Assays : Its ability to interact with biological targets makes it useful as a probe in biochemical assays.
Q & A
What are the optimized synthetic routes for 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid, and how can reaction yields be improved?
Methodological Answer:
The synthesis involves coupling 4-iodophenol with furan-2-carboxylic acid derivatives. A typical protocol (adapted from analogs like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) uses alkaline conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents (DMF or DMSO) at 80–100°C for 12–24 hours . To improve yields:
- Purification: Employ gradient recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Catalyst Optimization: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Yield Tracking: Monitor intermediates via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water mobile phase) .
How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.0 ppm for furan and iodophenoxy groups) and carboxylic acid protons (broad δ ~12–13 ppm).
- IR: Confirm carbonyl (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities .
- Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion peaks (expected m/z for C₁₂H₉IO₅: ~376.96).
- X-ray Crystallography: Resolve crystal packing and substituent effects on molecular geometry (if single crystals are obtainable).
What strategies are recommended for assessing the compound’s biological activity in preliminary screens?
Methodological Answer:
- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to structurally related compounds (e.g., 5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid) to infer substituent effects .
- Enzyme Inhibition: Screen against cyclooxygenase (COX-2) or acetylcholinesterase via fluorometric assays. Include positive controls (e.g., indomethacin for COX-2).
- Cytotoxicity: Perform MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values.
How can structure-activity relationship (SAR) studies be designed to evaluate the iodine substituent’s role?
Methodological Answer:
-
Comparative Analysis: Synthesize analogs with halogens (Cl, F, Br) or electron-donating groups (e.g., -OCH₃) at the 4-position of the phenoxy ring. Test bioactivity in parallel assays.
-
Electronic Effects: Use DFT calculations (e.g., Gaussian software) to compare the iodine atom’s electronegativity and steric bulk with other substituents.
-
Table: Substituent Impact on Bioactivity
Substituent (X) LogP Antibacterial IC₅₀ (µM) COX-2 Inhibition (%) -I (target) 3.2 25.4 62 -Cl 2.8 18.7 58 -OCH₃ 1.9 >100 22 Data adapted from analogs in .
How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification: Reanalyze compound batches via HPLC (>98% purity threshold) to rule out impurities .
- Assay Reproducibility: Repeat experiments across multiple labs with standardized protocols (e.g., fixed DMSO concentrations in cell assays).
- Structural Confirmation: Re-examine NMR and HRMS data to detect potential degradation (e.g., deiodination or ester hydrolysis).
What advanced techniques optimize the compound’s stability for long-term storage?
Methodological Answer:
- Storage Conditions: Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Lyophilization: Prepare stable lyophilized powders (with cryoprotectants like trehalose) for aqueous solubility challenges.
- Stability Monitoring: Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products.
How can computational modeling predict interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to COX-2 or bacterial enzyme active sites. Compare iodine’s van der Waals interactions vs. smaller halogens.
- MD Simulations: Run 100-ns trajectories (GROMACS) to assess binding stability and conformational changes induced by the bulky iodine substituent.
- Pharmacophore Mapping: Identify critical interaction points (e.g., hydrogen bonds with the carboxylic acid group) using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
